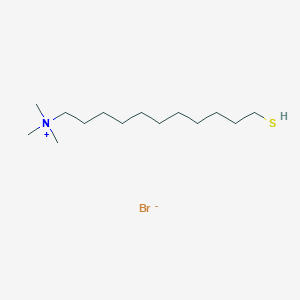(11-Mercaptoundecyl)trimethylammonium bromide
CAS No.: 197587-43-2
Cat. No.: VC16182130
Molecular Formula: C14H32BrNS
Molecular Weight: 326.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 197587-43-2 |
|---|---|
| Molecular Formula | C14H32BrNS |
| Molecular Weight | 326.38 g/mol |
| IUPAC Name | trimethyl(11-sulfanylundecyl)azanium;bromide |
| Standard InChI | InChI=1S/C14H31NS.BrH/c1-15(2,3)13-11-9-7-5-4-6-8-10-12-14-16;/h4-14H2,1-3H3;1H |
| Standard InChI Key | SCOCXONJTURWMB-UHFFFAOYSA-N |
| Canonical SMILES | C[N+](C)(C)CCCCCCCCCCCS.[Br-] |
Introduction
Chemical Identity and Structural Characteristics
(11-Mercaptoundecyl)trimethylammonium bromide (C₁₄H₃₂BrNS) is an organothiol with a molecular weight of 326.38 g/mol . Its structure comprises an 11-carbon aliphatic chain terminated by a thiol (-SH) group at one end and a trimethylammonium cation at the other, balanced by a bromide counterion . This amphiphilic design enables dual functionality: the thiol group anchors the molecule to metal surfaces, while the cationic headgroup imparts solubility in polar solvents and electrostatic interactions with biomolecules .
Physical and Thermodynamic Properties
Critical physical properties include:
The compound’s InChI key (SCOCXONJTURWMB-UHFFFAOYSA-N) confirms its unique stereochemical identity . Its SMILES string ([Br-].CN+(C)CCCCCCCCCCCS) further illustrates the spatial arrangement of the quaternary ammonium group and mercaptoalkyl chain .
Synthesis and Purification Strategies
Industrial Production Methods
While detailed synthetic protocols are proprietary, the general route involves:
-
Thiolation: Reaction of 11-bromoundecyltrimethylammonium bromide with thiourea to introduce the -SH group .
-
Purification: Recrystallization from ethanol/water mixtures yields >95% purity, as verified by NMR and mass spectrometry .
Laboratory-Scale Preparation
Small batches are synthesized via:
-
Mercaptan displacement: Using (11-bromoundecyl)trimethylammonium bromide and sodium hydrosulfide in DMF .
-
Thiol-ene click chemistry: For higher regioselectivity, though this method remains less common .
Applications in Nanotechnology and Bioengineering
Self-Assembled Monolayers (SAMs) on Gold Surfaces
MABr forms densely packed SAMs on Au(111) surfaces, with ligand densities ranging from 3 to 6 molecules/nm² depending on nanoparticle size . Key applications include:
-
Biosensor Fabrication: The cationic headgroups immobilize negatively charged biomolecules (e.g., DNA, enzymes) on gold electrodes .
-
Nanoparticle Stabilization: SAMs on gold-platinum nanocrystals (Au-Pt NCs) prevent aggregation in physiological media .
Charge Transport Modulation
Studies using atomic force microscopy (AFM) and scanning tunneling microscopy (STM) reveal that MABr SAMs exhibit tunable conductivity . The trimethylammonium groups create dipole moments that enhance electron transfer kinetics, making them suitable for:
-
Molecular Electronics: As interfacial layers in organic field-effect transistors (OFETs) .
-
Photoconductive Devices: SAMs show reversible current switching under UV illumination .
Surface Modification and Characterization
Ligand Packing Dynamics
Molecular dynamics simulations of 4–8 nm gold nanoparticles functionalized with MABr demonstrate:
-
Size-Dependent Ordering: Larger nanoparticles (≥10 nm) exhibit higher hydrocarbon chain packing density (∼85% coverage) compared to smaller particles (∼70%) .
-
Headgroup Saturation: The cationic headgroups form a saturated layer at nanoparticle sizes >10 nm, limiting further ligand adsorption .
Analytical Techniques
-
NMR Spectroscopy: In situ ¹H NMR quantifies bound ligands, revealing a 30% decrease in surface density after iodine etching .
-
STM Topography: Images show domain sizes of 5–15 nm² for mixed SAMs with dodecanethiol, indicating phase-separated structures .
Recent Advances and Future Directions
Biomedical Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume